N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide is a complex organic compound with notable chemical and biological properties. It is classified as a benzamide derivative, which typically exhibits various pharmacological activities, including potential therapeutic effects in medicinal chemistry. The compound's structure features an indazole moiety, which is significant in many biological applications.
This compound falls under the category of benzamide derivatives. Benzamides are characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine group (NH2). The specific structure of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide contributes to its classification as a potential histone deacetylase inhibitor, which has implications in cancer therapy and other diseases .
The synthesis of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide typically involves several steps:
The synthetic route may require specific reagents and conditions, such as:
The reaction conditions must be optimized to achieve high yields and purity of the final product .
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has a molecular formula of and a molecular weight of 372.4 g/mol. The compound features an indazole ring connected to a benzamide structure, characterized by:
Key structural data includes:
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound likely exerts its effects by binding to these targets, modulating their activity, and influencing various biological pathways.
This modulation can lead to significant outcomes such as altered gene expression or inhibition of specific cellular processes, making it a candidate for therapeutic applications in diseases like cancer .
The physical properties of N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications in research and industry .
N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide has several scientific uses:
This hybrid small molecule represents a rationally designed therapeutic candidate that integrates two pharmacologically significant motifs: an N-(2-aminophenyl)benzamide scaffold and a 3-ethylindazole heterocyclic system. The molecular architecture positions the 2-aminobenzamide moiety as a potential zinc-binding group critical for enzyme inhibition, while the indazole unit enables targeted protein kinase interactions. With a molecular weight of 425.51 g/mol and the systematic name reflecting its bifunctional structure, this compound exemplifies contemporary strategies in targeted cancer drug design – specifically engineered to simultaneously disrupt DNA repair machinery and oncogenic signaling cascades [1] [5].
The compound exhibits three distinct pharmacophoric elements that dictate its biological activity:
2-Aminobenzamide Domain: Features an electron-donating amino group ortho to the benzamide carbonyl. This configuration facilitates critical hydrogen bonding with enzymatic targets (notably PARP-1) and chelates catalytic zinc ions in histone deacetylases via the carbonyl oxygen and ortho-amino group. The planar benzamide system enables π-stacking interactions with aromatic residues in enzyme active sites [1] [6].
Indazole Attachment: The 3-ethyl-1H-indazol-1-ylmethyl group provides:
Table 1: Critical Pharmacophoric Elements and Their Functions
Structural Feature | Role in Target Interaction | Molecular Targets |
---|---|---|
2-Aminophenyl group | Zinc chelation, hydrogen bonding with catalytic residues | PARP-1, HDACs |
Benzamide carbonyl | Hydrogen bond acceptance, structural planarity | Enzyme catalytic domains |
3-Ethylindazole | Hydrophobic pocket occupation, ATP-competitive kinase inhibition | BCR-ABL, VEGFR, PDGFR |
Methylene bridge (-CH₂-) | Spatial orientation adjustment, conformational flexibility | N/A |
The development of this hybrid compound builds upon four decades of medicinal chemistry research:
2010s: Clinical PARP inhibitors (Olaparib, Rucaparib) validated the benzamide-derived scaffold in BRCA-mutant cancers, though limited by acquired resistance [3] [7].
Indazole Advancements:
Table 2: Key Historical Benchmarks in Benzamide/Indazole Drug Development
Era | Benzamide Derivatives | Indazole Derivatives | Therapeutic Impact |
---|---|---|---|
1980s | 3-Aminobenzamide (PARP inhibitor) | Basic indazole screening compounds | PARP inhibition concept validated |
1990s | 2-Arylbenzimidazole-4-carboxamides (Kᵢ = 1.6 nM) | N1-substituted indazole kinase inhibitors | Improved enzyme affinity and cellular activity |
2000s | Olaparib (clinical PARP inhibitor) | Pazopanib (VEGFR inhibitor) | Clinical translation in oncology |
2010s+ | Hybrid benzamide-indazole compounds | AKE-72 (pan-BCR-ABL inhibitor) | Overcoming drug resistance mechanisms |
The compound's dual-targeting strategy addresses two complementary oncogenic mechanisms:
The 2-aminobenzamide moiety competitively inhibits NAD⁺ binding in PARP-1's catalytic domain (Kᵢ values typically <50 nM), inducing PARP trapping on DNA and replication fork collapse [3] [7].
Kinase Inhibition Rationale:
Table 3: Complementary Anticancer Mechanisms Enabled by Dual Targeting
Target System | Biological Consequence of Inhibition | Therapeutic Outcome |
---|---|---|
PARP-1 Pathway | • Trapped PARP-DNA complexes • BER pathway disruption • NAD⁺/ATP depletion • Synthetic lethality in HR-deficient cells | DNA damage overload Replication fork collapse Selective tumor cell death |
Kinase Pathways | • Blocked proliferative signaling • Anti-angiogenic effects • Inhibition of survival pathways • Overcome drug resistance mutations | Tumor growth inhibition Metastasis suppression Chemosensitization |
The hybrid design potentially overcomes limitations of single-target agents: Kinase inhibition may counteract PARP inhibitor resistance driven by kinase-mediated survival pathways, while PARP inhibition enhances cytotoxicity in tumors with DNA repair defects. Precedent exists for such synergy – veliparib (PARPi) combined with kinase inhibitors demonstrates improved efficacy in triple-negative breast cancer models [3] [7]. Molecular modeling suggests the benzamide-indazole hybrid can simultaneously engage PARP-1's catalytic domain and kinase ATP-binding pockets, though empirical confirmation is required [1] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0